磷酸钴(II)

描述

Synthesis Analysis

Cobalt(II) phosphate has been synthesized through various methods, including hydrothermal and conventional methods. One study describes the synthesis of a cobalt(II) containing tungstophosphate with unique polyanionic properties, showing the versatility of cobalt(II) phosphate synthesis (Bassil et al., 2010). Another approach involves the hydrothermal method to create a new phase of cobalt(II) hydroxyl phosphate with a spin-ladder chain structure (Cui et al., 2019).

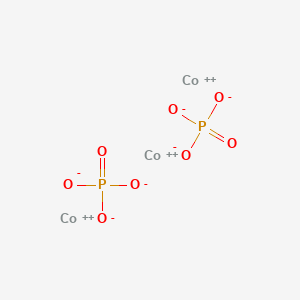

Molecular Structure Analysis

Research into the molecular structure of cobalt(II) phosphate derivatives has unveiled complex architectures. For example, a layered molybdenum cobalt phosphate showcases an unusual organic-inorganic hybrid wheel-type cluster (Yu et al., 2011). Additionally, cobalt(II)-linked tungstophosphate compounds demonstrate the formation of distinct cobalt-linked frameworks depending on the pH value during synthesis (Jiao et al., 2014).

Chemical Reactions and Properties

Cobalt(II) phosphate participates in a variety of chemical reactions, showcasing its reactivity and potential as a catalyst. For instance, cobalt phosphate decorated nanocarbon florets exhibit significant electrocatalytic efficiency for oxygen evolution reaction (OER), highlighting the importance of compositional control (Saha et al., 2020).

Physical Properties Analysis

The physical properties of cobalt(II) phosphate, including its magnetic and photocatalytic properties, have been extensively studied. Cobalt(II)-based coordination polymers display unusual network topologies and dual-responsive fluorescent chemosensor capabilities for selective detection of specific ions (Xiao et al., 2019).

Chemical Properties Analysis

The chemical properties of cobalt(II) phosphate are influenced by its structural composition, as demonstrated in various studies. For example, cobalt fluorophosphate frameworks synthesized in fluoride-rich conditions exhibit new structural features based on the linking of different polyhedra (Armstrong et al., 2012). The versatility in synthesis and the rich chemistry of cobalt(II) phosphate make it a fascinating subject for scientific exploration.

科学研究应用

-

Ionic Conductors and Ion Exchangers

- Field : Material Science

- Application Summary : Cobalt phosphates with open framework present various physical performances in relation to their structures. The development of new materials that could potentially be ionic conductors or ion exchangers led researchers to examine the Co-P-O and A-Co-P-O crystallographic systems .

- Methods and Procedures : The methods of synthesis for these materials involve examining the Co-P-O and A-Co-P-O crystallographic systems .

- Results : These materials have many physicochemical properties, including ionic conduction .

-

Oxygen Evolution Reaction (OER) Electrocatalysts

- Field : Green Chemistry

- Application Summary : Cobalt phosphate (CoPi) based material has attracted great attention due to its low cost, abundance, good stability, high catalytic activity, and redox properties. It’s particularly useful in the oxygen evolution reaction (OER) at the anode, which is a key part of the electrolysis process .

- Methods and Procedures : The review provides an overview of recent advances in CoPi, including structural composition, synthesis methods, and OER enhancement .

- Results : The preparation of a high-performance OER catalyst is key to the electrolysis process. CoPi has shown promise in this area due to its low cost, abundance, good stability, high catalytic activity, and redox properties .

-

Inorganic Pigments

- Field : Art and Industry

- Application Summary : Cobalt(II) phosphate is a commercial inorganic pigment known as cobalt violet . It’s used in the art industry for its vibrant color .

- Methods and Procedures : The pigment is typically mixed with a medium (like oil or water) to create paint .

- Results : The resulting paint provides a vibrant violet color that is used in various forms of artwork .

-

Water Oxidation Catalysts

- Field : Green Chemistry

- Application Summary : Thin films of Cobalt(II) phosphate are used as water oxidation catalysts . This is a key process in the production of solar fuels and other renewable energy technologies .

- Methods and Procedures : The catalyst is prepared by depositing thin films of the material onto a suitable substrate .

- Results : The catalyst enhances the efficiency of the water oxidation process, which is a critical step in the production of solar fuels .

-

Thin Film Deposition

- Field : Material Science

- Application Summary : Cobalt(II) phosphate is used in the creation of thin films for various applications, including chemical vapor deposition (CVD) and physical vapor deposition (PVD) applications .

- Methods and Procedures : The material is typically deposited onto a substrate using techniques like CVD or PVD .

- Results : The resulting thin films have various applications in electronics and other industries .

- Battery Technology

- Field : Energy Storage

- Application Summary : Cobalt phosphates are being studied for their potential use in battery technology . They are particularly interesting for their ionic conductivity .

- Methods and Procedures : The research involves synthesizing cobalt phosphates and testing their performance in battery cells .

- Results : While the specific results can vary, the goal is to improve the energy density, lifespan, and safety of batteries .

安全和危害

Cobalt(II) phosphate is harmful if swallowed . It causes skin irritation and may cause an allergic skin reaction . It causes serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . It is suspected of causing cancer .

未来方向

属性

IUPAC Name |

cobalt(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDSFTZNNQNSQM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

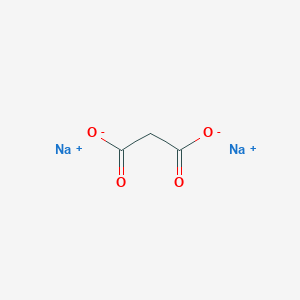

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893875 | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pink or purple hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cobalt(II) phosphate | |

CAS RN |

13455-36-2 | |

| Record name | Cobaltous phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5M38T47H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)